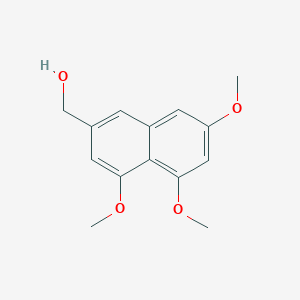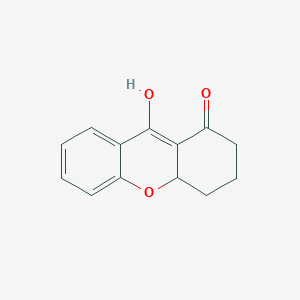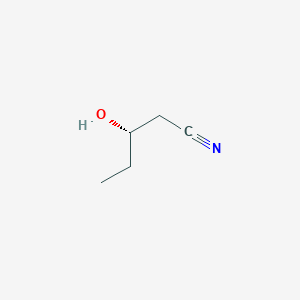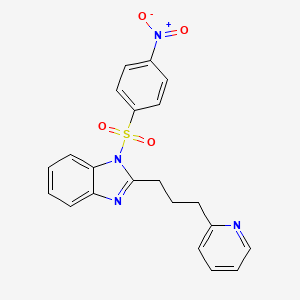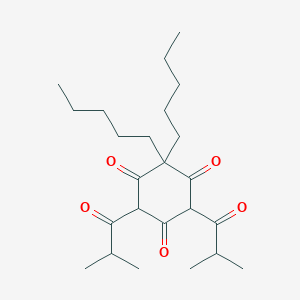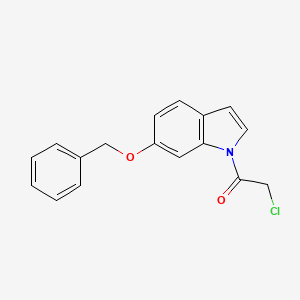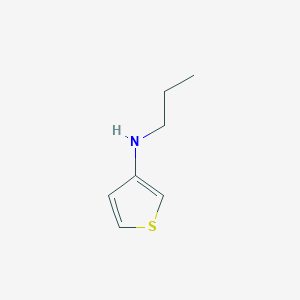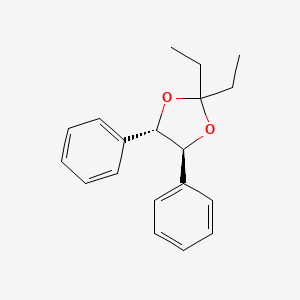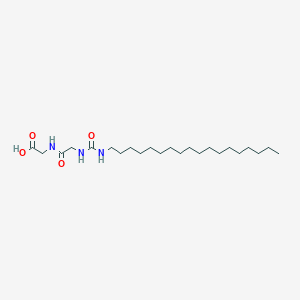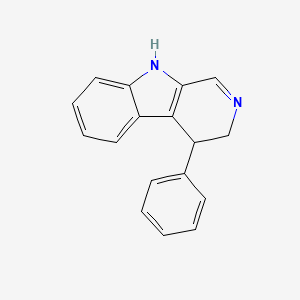
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a 2,4-di-tert-butyl-6-methoxyphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine typically involves the reaction of 2,4-di-tert-butyl-6-methoxyphenylboronic acid with a suitable pyridine derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions and activities.
類似化合物との比較
Similar Compounds
- 2,4-Di-tert-butyl-6-methoxyphenylboronic acid
- 2-tert-Butyl-4-methoxyphenol
- 3,5-Di-tert-butyl-4-hydroxyanisole
Uniqueness
2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
175602-48-9 |
|---|---|
分子式 |
C21H29NO |
分子量 |
311.5 g/mol |
IUPAC名 |
2-(2,4-ditert-butyl-6-methoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C21H29NO/c1-14-10-9-11-22-19(14)18-16(21(5,6)7)12-15(20(2,3)4)13-17(18)23-8/h9-13H,1-8H3 |
InChIキー |
LZMHVVVOBPUYAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=C(C=C(C=C2OC)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
